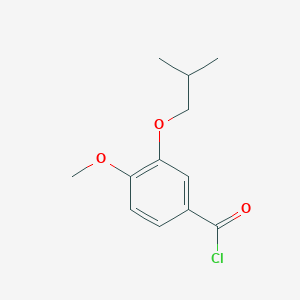
3-iso-Butoxy-4-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iso-Butoxy-4-methoxybenzoyl chloride is a chemical compound with the molecular formula C12H15ClO3 and a molecular weight of 242.6987 g/mol . It is an aromatic acyl chloride, specifically a benzoyl chloride derivative, characterized by the presence of iso-butoxy and methoxy groups on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Butoxy-4-methoxybenzoyl chloride typically involves the reaction of 3-iso-Butoxy-4-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows: [ \text{C12H15O3} + \text{SOCl2} \rightarrow \text{C12H15ClO3} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-iso-Butoxy-4-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-iso-Butoxy-4-methoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction.
Applications De Recherche Scientifique
3-iso-Butoxy-4-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-iso-Butoxy-4-methoxybenzoyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites on molecules, leading to the formation of covalent bonds. This reactivity is exploited in various synthetic transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoyl chloride: Lacks the iso-butoxy group, making it less sterically hindered.
3-Methoxybenzoyl chloride: Lacks the iso-butoxy group and has a different substitution pattern on the benzene ring.
2-Methoxybenzoyl chloride: Has the methoxy group in the ortho position, leading to different reactivity and steric effects.
Uniqueness
3-iso-Butoxy-4-methoxybenzoyl chloride is unique due to the presence of both iso-butoxy and methoxy groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering distinct advantages in certain reactions compared to its analogs.
Propriétés
Formule moléculaire |
C12H15ClO3 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
4-methoxy-3-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C12H15ClO3/c1-8(2)7-16-11-6-9(12(13)14)4-5-10(11)15-3/h4-6,8H,7H2,1-3H3 |
Clé InChI |
WUQYTGODWNXKSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=CC(=C1)C(=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


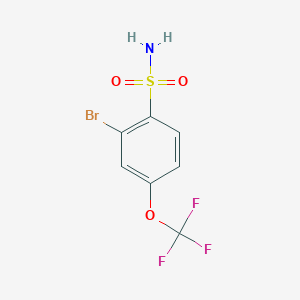
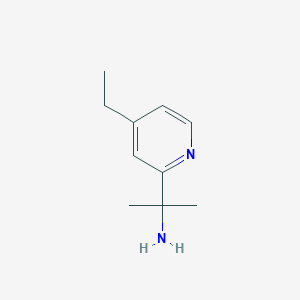
![1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990844.png)


![O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12990854.png)



![N-(4'-Chloro-[1,1'-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B12990875.png)
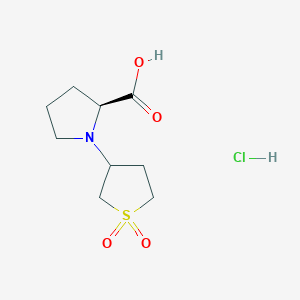
![2-(Piperidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990885.png)
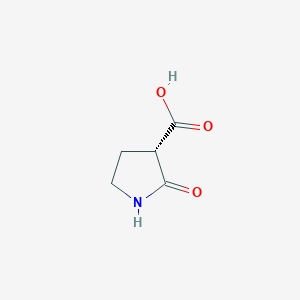
![Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12990898.png)
